molecular formula C17H15BrFNO3 B2949865 Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate CAS No. 383148-21-8

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate

Cat. No. B2949865
CAS RN: 383148-21-8
M. Wt: 380.213
InChI Key: JRKGMIGKCOIBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate, also known as 4-bromo-2-fluorobenzamide, is a synthetic compound belonging to the class of benzamides that has been used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 103-105°C and a boiling point of 270°C. It is insoluble in water but soluble in a variety of organic solvents. 4-bromo-2-fluorobenzamide has been used for the synthesis of various organic compounds and as a reagent for various biochemical and physiological studies.

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Research has highlighted the development of chemosensors based on similar structural motifs for detecting metal ions. For instance, a study by Ye et al. (2014) introduced a fluorogenic chemosensor with high selectivity and sensitivity toward Al3+ ions, even in the presence of other coexisting metal ions. This sensor's utility extends to bio-imaging applications, specifically for detecting Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy. Such applications underscore the potential of structurally related compounds in developing sensitive diagnostic tools for biological and environmental monitoring (Ye et al., 2014).

Synthesis of Pharmacologically Active Derivatives

Chapman et al. (1968) explored the synthesis of pharmacologically active benzo[b]thiophen derivatives, providing a foundational approach to creating compounds with potential therapeutic applications. The methodology includes the cyclization of specific precursors to yield halogenated compounds, which could serve as key intermediates in developing new pharmaceuticals. This research highlights the versatility of structurally similar compounds in drug development processes (Chapman, Clarke, & Sawhney, 1968).

Antiviral Compound Synthesis

Luo et al. (2012) reported on the synthesis of (quinazolin-4-ylamino)methylphosphonates through microwave irradiation, showcasing a rapid and efficient method for creating compounds with potential antiviral activities. This study demonstrates the broader applicability of related chemical structures in developing novel antiviral agents, with the synthesis method offering a faster route to potential therapeutic agents (Luo et al., 2012).

Radiopharmaceuticals for PET Imaging

A study by Luo et al. (2019) focused on the automated synthesis of a radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1) for PET imaging. The compound synthesized, suitable for human use under Good Manufacturing Practices (cGMP) conditions, demonstrates the relevance of structurally similar compounds in developing diagnostic tools for medical imaging. This research underscores the importance of such compounds in advancing non-invasive diagnostic techniques and personalized medicine (Luo et al., 2019).

Antimicrobial Thiazoline Derivatives

Saeed et al. (2010) synthesized 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, evaluating their in vitro antibacterial and antifungal activities. This study showcases the potential of related compounds in addressing microbial resistance, emphasizing their role in discovering new antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).

properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3/c1-23-16(21)10-15(11-6-8-12(18)9-7-11)20-17(22)13-4-2-3-5-14(13)19/h2-9,15H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKGMIGKCOIBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.